molecular formula C27H46O2 B13399768 10-(hydroxymethyl)-13-methyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

10-(hydroxymethyl)-13-methyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Cat. No.: B13399768
M. Wt: 402.7 g/mol
InChI Key: YRWIUNJQYGATHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 19-Hydroxycholesterol typically involves the hydroxylation of cholesterol at the 19th carbon position. This can be achieved through various chemical and enzymatic methods. One common approach is the use of microbial transformation, where specific microorganisms are employed to introduce the hydroxyl group at the desired position . Chemical synthesis may involve the use of reagents such as potassium hydroxide and specific catalysts to facilitate the hydroxylation reaction .

Industrial Production Methods: Industrial production of 19-Hydroxycholesterol often relies on biotechnological processes due to their efficiency and selectivity. Microbial biotransformation is a preferred method, utilizing fungi or bacteria capable of regioselective hydroxylation. This method is advantageous as it operates under mild conditions and is environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 19-Hydroxycholesterol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various hydroxylated derivatives, ketones, and substituted sterols, which have distinct biological activities and applications .

Scientific Research Applications

19-Hydroxycholesterol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 19-Hydroxycholesterol involves its interaction with specific molecular targets and pathways. It acts as a signaling molecule, influencing cholesterol homeostasis and immune responses. The compound can modulate the activity of transcription factors, such as liver X receptors (LXRs), and impact the expression of genes involved in cholesterol metabolism . Additionally, it may interact with G protein-coupled receptors and ion channels, affecting cellular signaling and function .

Comparison with Similar Compounds

  • 25-Hydroxycholesterol
  • 27-Hydroxycholesterol
  • 7α-Hydroxycholesterol
  • 7β-Hydroxycholesterol

Comparison: 19-Hydroxycholesterol is unique due to its specific hydroxylation at the 19th carbon position, which imparts distinct biological properties. Compared to other oxysterols, it has a different set of molecular targets and pathways, making it valuable for specific research applications .

Properties

IUPAC Name

10-(hydroxymethyl)-13-methyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2/c1-18(2)6-5-7-19(3)23-10-11-24-22-9-8-20-16-21(29)12-15-27(20,17-28)25(22)13-14-26(23,24)4/h8,18-19,21-25,28-29H,5-7,9-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWIUNJQYGATHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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